![molecular formula (C₃₈H₅₆S₄)n B1142359 ポリ[2,5-ビス(3-ドデシルチオフェン-2-イル)チエノ[3,2-b]チオフェン] CAS No. 888491-18-7](/img/no-structure.png)

ポリ[2,5-ビス(3-ドデシルチオフェン-2-イル)チエノ[3,2-b]チオフェン]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene], also known as Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene], is a useful research compound. Its molecular formula is (C₃₈H₅₆S₄)n and its molecular weight is -641.11. The purity is usually 95%.

BenchChem offers high-quality Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

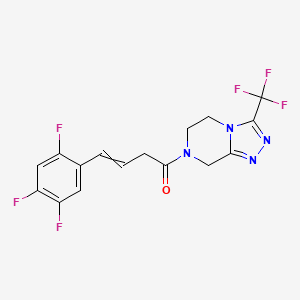

有機電界効果トランジスタ (OFET)

PBTTT は、高い電荷キャリア移動度を持つことから、OFET での用途について広く研究されています。 ポリマーは分子レベルで秩序構造を形成する能力があり、OFET の性能にとって重要な効率的な電荷輸送が可能になります {svg_1}。 PBTTT を堆積させる自己組織化単分子膜 (SAM) の変動は、電界効果移動度とオン電圧に大きく影響を与える可能性があり、OFET 設計における界面工学の重要性を示しています {svg_2}.

光起電力デバイス

有機太陽電池の分野では、PBTTT の可能性は電力変換効率 (PCE) にあります。 ポリマーの構造特性は PCE の向上に貢献し、効率的な有機光起電力デバイスの開発に有望な材料となっています {svg_3}.

液晶半導体

PBTTT は、電子デバイスでの性能が注目されている液晶半導体ポリマーの一種です。 液晶特性により、ある程度の自己組織化が可能になり、デバイスの移動度が向上し、非晶質シリコンを上回る可能性があります {svg_4}.

薄膜トランジスタ

PBTTT を薄膜トランジスタ (TFT) に適用することも、注目されています。 ポリマーの高分子量と適切な多分散度は、高性能 TFT の構築に不可欠な高品質の薄膜の形成を可能にします {svg_5}.

作用機序

- PBTTT primarily interacts with organic semiconductor interfaces, such as those found in organic field-effect transistors (OFETs) .

- Absorption: PBTTT adheres to self-assembled monolayers (SAMs) with varying surface energies .

- Distribution: It forms crystalline structures, impacting charge transport pathways .

Target of Action

Pharmacokinetics (ADME)

Result of Action

生化学分析

Biochemical Properties

The biochemical properties of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] are largely related to its physical and chemical structure. The polymer’s crystallinity can be varied by depositing it on different self-assembled monolayers, which in turn changes the FET mobility and turn-on voltage

Molecular Mechanism

The molecular mechanism of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is primarily understood in the context of its electronic properties. The polymer’s crystallinity, which can be varied by depositing it on different self-assembled monolayers, influences its FET mobility and turn-on voltage

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] can change over time. For instance, the polymer’s field-effect mobility can be altered by varying its crystallinity

Transport and Distribution

The transport and distribution of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] within cells and tissues have not been studied extensively. Given its application in electronics, it is primarily studied in the context of its deposition on different surfaces .

特性

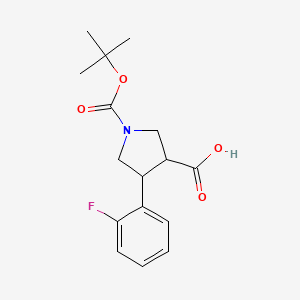

| { "Design of the Synthesis Pathway": "The synthesis pathway for Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] involves the polymerization of 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene monomers.", "Starting Materials": [ "2,5-dibromo-3-dodecylthiophene", "thiophene-2-carbaldehyde", "potassium tert-butoxide", "palladium(II) acetate", "trioctylphosphine", "1,2-dichlorobenzene", "sodium hydride", "tetrahydrofuran", "chloroform", "methanol" ], "Reaction": [ "Synthesis of 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene monomer by Stille coupling reaction of 2,5-dibromo-3-dodecylthiophene and thiophene-2-carbaldehyde using palladium(II) acetate and trioctylphosphine as catalysts in 1,2-dichlorobenzene solvent.", "Preparation of potassium tert-butoxide in tetrahydrofuran solvent.", "Addition of 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene monomer to the potassium tert-butoxide solution and stirring for several hours to initiate polymerization.", "Purification of the resulting polymer by precipitation in methanol and washing with chloroform." ] } | |

CAS番号 |

888491-18-7 |

分子式 |

(C₃₈H₅₆S₄)n |

分子量 |

-641.11 |

同義語 |

PBTTT-C12; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-didodecyl[2,2’-bithiophene]-5,5’-diyl)]; Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] |

製品の起源 |

United States |

ANone: PBTTT is a polymer comprised of repeating thieno[3,2-b]thiophene units with two dodecylthiophene sidechains attached to each unit. The long alkyl side chains contribute to the material's solubility and influence its packing and self-assembly properties.

A: PBTTT exhibits strong absorption in the visible region of the electromagnetic spectrum, making it suitable for light-harvesting applications like solar cells. The specific absorption characteristics can be influenced by factors such as molecular weight, processing conditions, and the presence of dopants. [, ]

A: PBTTT is often used in conjunction with fullerene derivatives like [, ]-phenyl C71-butyric acid methyl ester (PC71BM) to form bulk heterojunction solar cells. The efficiency of these devices is strongly dependent on the morphology of the PBTTT:PC71BM blend, which can be tuned by thermal annealing. [] Blending PBTTT with other polymer donors like poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7) has also been explored to improve solar cell performance. []

A: Thermal annealing can significantly impact the morphology and performance of PBTTT-based devices. Annealing at temperatures up to 150°C can lead to smoother films with reduced surface roughness, contributing to improved charge transport and enhanced power conversion efficiency in solar cells. []

A: Doping PBTTT with electron acceptors like 2,3,5,6-tetrafluoro‐7,7,8,8‐tetracyanoquinodimethane (F4TCNQ) is a common strategy for increasing its electrical conductivity. The dopant molecules preferentially reside within the alkyl side chain layers, influencing the charge transport characteristics. [] Incorporating tie-chains between crystalline domains by blending PBTTT with different molecular weight variants can also lead to enhanced conductivity without significantly affecting the Seebeck coefficient, which is beneficial for thermoelectric applications. []

A: Solvent quality significantly influences the aggregation behavior of PBTTT in solution. Chlorobenzene has been shown to be a better solvent for PBTTT than toluene, resulting in a more positive second virial coefficient (A2) and better polymer-solvent interaction. [] Understanding these interactions is crucial for optimizing solution processing techniques like ink-jet printing for device fabrication. []

A: PBTTT's rigid backbone and strong tendency to crystallize can make solution processing challenging. Using high boiling point solvents, controlling solution concentration, and implementing post-deposition treatments like thermal or solvent annealing are common strategies to achieve desired film morphology and device performance. [, , ]

ANone: PBTTT's unique combination of optoelectronic properties makes it promising for various applications, including:

- Thermoelectric devices: Its ability to conduct electricity and heat makes it a candidate for thermoelectric generators and coolers. []

- Transistors: PBTTT's semiconducting properties enable its use in field-effect transistors for flexible electronics. []

- Sensors: PBTTT's sensitivity to light and other stimuli can be harnessed for sensing applications. []

ANone: Current research focuses on:

- Optimizing doping strategies: Exploring new dopants and doping techniques to achieve higher conductivity and improved thermoelectric performance. [, ]

- Morphology control: Developing processing techniques to precisely control film morphology for enhanced device performance. [, , ]

- New derivatives: Synthesizing PBTTT derivatives with tailored properties, such as enhanced solubility, higher charge mobility, or specific energy level alignment for particular applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

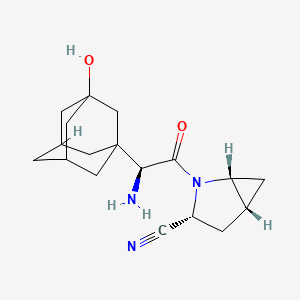

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)